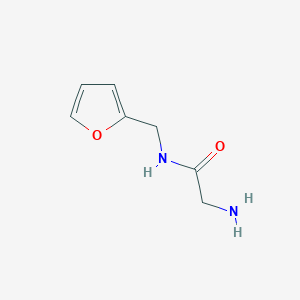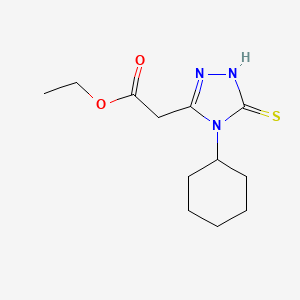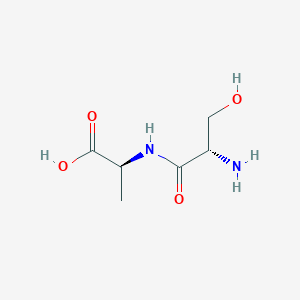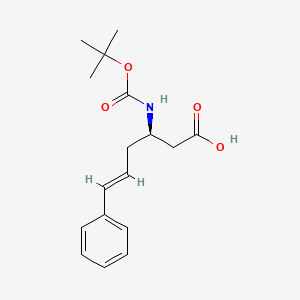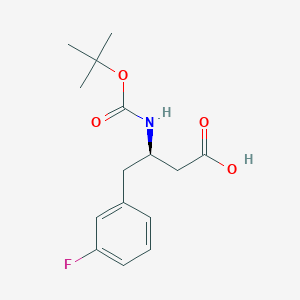![molecular formula C12H10BrN5O2 B1277266 7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1001500-67-9](/img/structure/B1277266.png)
7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a heterocyclic structure that has been the focus of various synthetic studies due to its potential biological activity. The papers provided discuss the synthesis and functionalization of related pyrazolo[1,5-a]pyrimidine compounds, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold at various positions. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides has been achieved by first preparing a methyl ester intermediate, followed by chlorination and subsequent reactions with amines, alcohols, or boronic acids in the presence of a palladium catalyst . This method demonstrates the tunability of N-alkylation, which could be relevant for the synthesis of the target compound by modifying the substituents at the 7-position.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings can significantly affect the electronic and steric properties of the molecule. The synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, for example, involves a sequential nucleophilic aromatic substitution (SNAr) and Suzuki cross-coupling reactions, which allows for the introduction of diverse substituents at specific positions on the scaffold . This approach could be adapted to synthesize the target compound with the appropriate bromo and ethyl substituents.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents and their positions on the heterocyclic scaffold. The phenoxide leaving group SNAr strategy has been employed for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, showcasing the ability to sequentially functionalize the 3- and 7-positions of the scaffold . This strategy could potentially be applied to the target compound, considering the reactivity of the bromo substituent at the 4-position of the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are largely determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. For example, the introduction of a trifluoromethyl group has been shown to enhance the lipophilicity and potential bioactivity of the pyrazolo[1,5-a]pyrimidine derivatives . The target compound's carboxylic acid group is likely to contribute to its acidity and solubility in polar solvents.
Applications De Recherche Scientifique
Regioselective Synthesis
- The regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines has been studied, demonstrating methods for preparing various derivatives of this compound. This includes the study of the reactivity of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, leading to the creation of substituted derivatives, highlighting the compound's utility in synthesizing complex organic structures (Drev et al., 2014).
Highly Regioselective Synthesis and Bromination
- Research on highly regioselective synthesis and bromination of similar pyrazolo[1,5-a]pyrimidine compounds has been conducted. This study provides insights into the halomethylation and aryl[heteroaryl] substitution of these compounds, showcasing their versatility in organic synthesis (Martins et al., 2009).
Synthesis of New Polyheterocyclic Ring Systems
- A study explored the use of a related compound as a precursor for constructing new polyheterocyclic ring systems. This demonstrates the compound's potential as a building block in the synthesis of complex heterocyclic structures with potential applications in various fields, including pharmacology and material science (Abdel‐Latif et al., 2019).
Synthesis and Biological Evaluation
- Research has been conducted on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which include structures similar to the compound . These studies are crucial for understanding the biological activities and potential applications of such compounds in medicinal chemistry (Rahmouni et al., 2016).
Synthesis for Imaging of IRAK4 Enzyme in Neuroinflammation
- A related compound has been synthesized for use as a potential PET agent in imaging the IRAK4 enzyme, which is significant in neuroinflammation. This showcases the application of such compounds in advanced medical imaging techniques (Wang et al., 2018).
Propriétés
IUPAC Name |
7-(4-bromo-1-ethylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5O2/c1-2-17-6-7(13)11(16-17)9-3-4-14-10-5-8(12(19)20)15-18(9)10/h3-6H,2H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFHWROHMVVJRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC3=CC(=NN23)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

